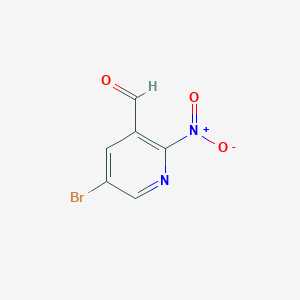
5-Bromo-2-nitronicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-nitronicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O3 It is a derivative of nicotinaldehyde, where the bromine and nitro groups are substituted at the 5 and 2 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitronicotinaldehyde typically involves the nitration and bromination of nicotinaldehyde. One common method starts with 2-amino-5-bromopyridine as the starting material. The compound undergoes nitration using glacial acetic acid as the solvent and peracetic acid as the nitrating agent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar methods. The process involves multiple steps, including distillation, washing, alkali cleaning, filtration, drying, and recrystallization . These steps are optimized to minimize costs and environmental impact while ensuring safety and efficiency.
化学反应分析
Types of Reactions
5-Bromo-2-nitronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-2-aminonicotinaldehyde, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
5-Bromo-2-nitronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 5-Bromo-2-nitronicotinaldehyde involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress . The bromine atom may also contribute to the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Similar in structure but lacks the pyridine ring.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-naphthol: A naphthalene derivative with bromine and hydroxyl groups.
Uniqueness
5-Bromo-2-nitronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H3BrN2O3 |
|---|---|
分子量 |
231.00 g/mol |
IUPAC 名称 |
5-bromo-2-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-5-1-4(3-10)6(8-2-5)9(11)12/h1-3H |
InChI 键 |
PYGOXMPYKGSJFN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C=O)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


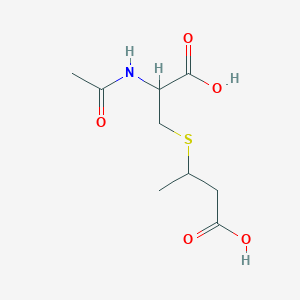
![4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid](/img/structure/B13902333.png)
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)

![[4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)
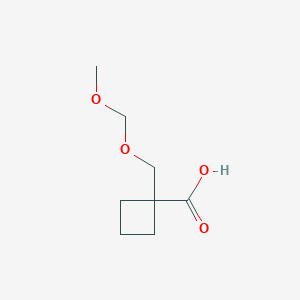

![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)
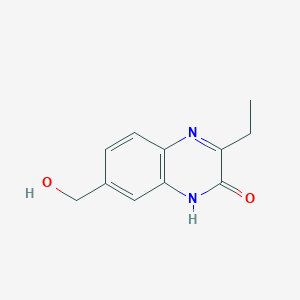
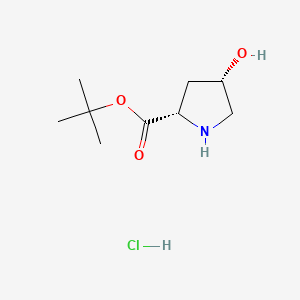
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)


![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
